molecular formula C9H14N2O B6331824 1-(3-Pyridinylamino)-2-butanol CAS No. 2055683-38-8

1-(3-Pyridinylamino)-2-butanol

Cat. No.: B6331824
CAS No.: 2055683-38-8
M. Wt: 166.22 g/mol
InChI Key: GYYRSHDZRQJJEU-UHFFFAOYSA-N
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Description

1-(3-Pyridinylamino)-2-butanol is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridinylamino)-2-butanol can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 2-butanone under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridinylamino)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of 1-(3-pyridinylamino)-2-butanone.

    Reduction: Formation of 1-(3-pyridinylamino)-2-butylamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Pyridinylamino)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Pyridinylamino)-2-butanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Pyridinylamino)-2-butanol: Similar structure but with the amino group attached to the 2-position of the pyridine ring.

    1-(4-Pyridinylamino)-2-butanol: Similar structure but with the amino group attached to the 4-position of the pyridine ring.

Uniqueness: 1-(3-Pyridinylamino)-2-butanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the amino group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers.

Properties

IUPAC Name

1-(pyridin-3-ylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(12)7-11-8-4-3-5-10-6-8/h3-6,9,11-12H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYRSHDZRQJJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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